molecular formula C4H7Cl3S B14687245 1-[(Trichloromethyl)sulfanyl]propane CAS No. 36160-38-0

1-[(Trichloromethyl)sulfanyl]propane

Cat. No.: B14687245
CAS No.: 36160-38-0
M. Wt: 193.5 g/mol
InChI Key: SUJDKQNBRRHVRT-UHFFFAOYSA-N
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Description

1-[(Trichloromethyl)sulfanyl]propane is an organic compound characterized by the presence of a trichloromethyl group attached to a sulfanyl group, which is further connected to a propane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Trichloromethyl)sulfanyl]propane typically involves the reaction of trichloromethanesulfenyl chloride with propane. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The general reaction can be represented as:

CCl3SCl+C3H8CCl3SC3H7+HCl\text{CCl}_3\text{SCl} + \text{C}_3\text{H}_8 \rightarrow \text{CCl}_3\text{S}\text{C}_3\text{H}_7 + \text{HCl} CCl3​SCl+C3​H8​→CCl3​SC3​H7​+HCl

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of catalysts and specific temperature and pressure conditions to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[(Trichloromethyl)sulfanyl]propane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.

    Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) can facilitate substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(Trichloromethyl)sulfanyl]propane has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Trichloromethyl)sulfanyl]propane involves its interaction with various molecular targets. The trichloromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can affect various biochemical pathways, although detailed studies are required to fully elucidate the specific mechanisms.

Comparison with Similar Compounds

    1,1,1-Trichloropropane: Similar in structure but lacks the sulfanyl group.

    1,2,3-Trichloropropane: Another trichlorinated propane derivative with different substitution patterns.

Properties

CAS No.

36160-38-0

Molecular Formula

C4H7Cl3S

Molecular Weight

193.5 g/mol

IUPAC Name

1-(trichloromethylsulfanyl)propane

InChI

InChI=1S/C4H7Cl3S/c1-2-3-8-4(5,6)7/h2-3H2,1H3

InChI Key

SUJDKQNBRRHVRT-UHFFFAOYSA-N

Canonical SMILES

CCCSC(Cl)(Cl)Cl

Origin of Product

United States

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